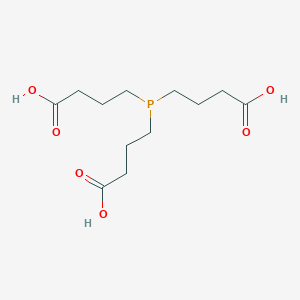![molecular formula C10H14O2S B14269304 4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one CAS No. 134281-01-9](/img/structure/B14269304.png)
4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one is an organic compound with a molecular formula of C10H14O2S It is characterized by the presence of a furan ring substituted with a methyl group and a sulfanyl group attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one typically involves the reaction of 2-methylfuran with a suitable thiol compound under controlled conditions. One common method involves the use of a base-catalyzed nucleophilic substitution reaction where 2-methylfuran is reacted with a thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, ethanol, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the furan ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylfuran-2-yl)methyl]sulfanyl]pentan-3-one
- 3-[(2-Methylfuran-3-yl)sulfanyl]butanal
Uniqueness
4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
134281-01-9 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
4-(2-methylfuran-3-yl)sulfanylpentan-2-one |
InChI |
InChI=1S/C10H14O2S/c1-7(11)6-8(2)13-10-4-5-12-9(10)3/h4-5,8H,6H2,1-3H3 |
InChI Key |
IOYZHTDTSREIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)SC(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
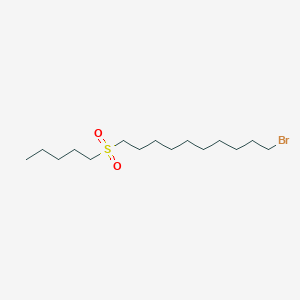
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
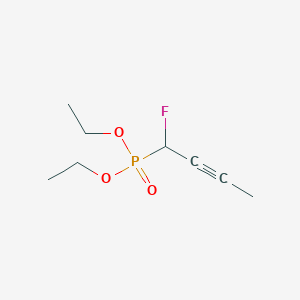
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)

![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
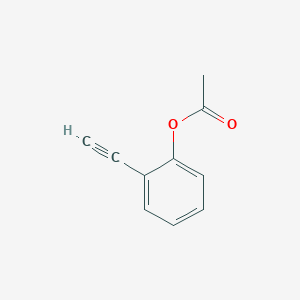
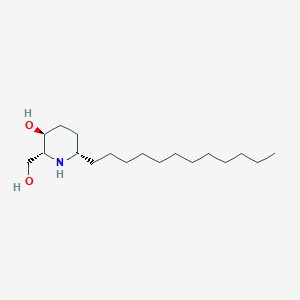
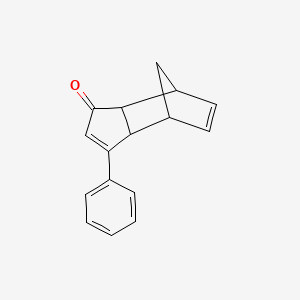
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
